molecular formula C12H11NO3 B2650141 Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate CAS No. 156496-39-8

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate

Cat. No.: B2650141
CAS No.: 156496-39-8
M. Wt: 217.224
InChI Key: DKAAVPVRUXLVJJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate (CAS 156496-39-8) is a high-purity chemical building block central to medicinal chemistry and drug discovery research. This compound features the 2-oxo-1,2-dihydroquinoline scaffold, a privileged structure in the development of novel therapeutic agents due to its wide range of biological activities. Quinoline derivatives are extensively investigated for their remarkable biological properties, including antimicrobial, anticancer, antifungal, anti-inflammatory, and antimalarial effects. The 2-oxo-1,2-dihydroquinoline nucleus is a nucleus highly relevant to the drug discovery field, making it a valuable precursor for designing new active molecules. This ester derivative is particularly useful for further synthetic modifications; the acetate moiety can be utilized to create novel carboxamide derivatives and other complex structures for structure-activity relationship (SAR) studies. With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, it is characterized by a purity of ≥97% (HPLC). This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. Use only in a well-ventilated area and avoid breathing its dust.

Properties

IUPAC Name

methyl 2-(2-oxo-1H-quinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAAVPVRUXLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate exhibits significant anti-inflammatory and analgesic activities. Derivatives of this compound have been shown to possess pronounced analgesic effects, making them candidates for pain relief medications. In contrast, ethyl esters of related compounds demonstrate stronger anti-inflammatory effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One derivative achieved an IC50 value of 1.2±0.2μM1.2\pm 0.2\mu M against the MCF-7 cell line, indicating strong antiproliferative activity .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its pharmacological profile. Studies employing molecular docking simulations and spectroscopic methods help elucidate binding mechanisms with enzymes and receptors, which can inform further drug development efforts.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound along with their unique properties:

Compound NameStructureUnique Properties
Methyl 4-hydroxyquinoline-3-carboxylateStructureExhibits strong antibacterial activity
Ethyl 4-hydroxyquinoline-3-carboxylateStructureMore potent anti-inflammatory effects compared to methyl ester
Butyl (4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetateStructureShows enhanced lipophilicity leading to better membrane permeability

The unique balance between hydrophilic and lipophilic characteristics in these compounds can be tuned through structural modifications to optimize their therapeutic efficacy.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antitumor Activity : A study demonstrated that a derivative of this compound exhibited significant growth inhibition in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • In Vivo Studies : Additional research has explored the pharmacokinetics and bioavailability of these compounds in animal models, providing insights into their potential clinical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate, highlighting structural variations and their implications:

Compound Name CAS No. Molecular Formula Key Structural Differences Impact on Properties Similarity Score
2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid 53244-92-1 $ C{11}H9NO_3 $ Carboxylic acid replaces methyl ester Increased hydrophilicity; potential for salt formation 0.95
Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate 1092286-54-8 $ C{18}H{15}NO_3 $ 4-position phenyl substitution Enhanced steric bulk; altered π-π stacking interactions 0.92
Methyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate 103702-23-4 $ C{12}H{11}NO_3 $ Oxo group at 4-position instead of 2-position Modified hydrogen-bonding network; potential redox activity differences 0.88
3-(1,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid 1507154-97-3 $ C{14}H{15}NO_3 $ Propanoic acid chain; 1,7-dimethyl substitution Increased lipophilicity; altered metabolic stability 0.85
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate 16201-73-3 $ C{15}H{12}N2O3 $ Pyridine core instead of quinoline; 3-cyanophenyl substitution Electron-withdrawing cyano group may enhance binding affinity in medicinal applications N/A
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-...acetate 917389-21-0 $ C{19}H{16}F4N2O_4 $ Fluorine and trifluoromethyl substitutions Improved metabolic resistance; increased electronegativity N/A

Key Observations:

Fluorinated derivatives (e.g., CAS 917389-21-0) exhibit enhanced stability against oxidative metabolism due to the electronegative fluorine atoms .

Substituent Effects: Aromatic substitutions (e.g., phenyl or cyanophenyl groups) influence π-π interactions and steric hindrance, which are critical in drug-receptor binding .

Core Heterocycle Variations: Pyridine-based analogs (e.g., CAS 16201-73-3) lack the fused benzene ring of quinoline, altering electronic distribution and conjugation pathways .

Biological Activity

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C12H11NO3) features a quinoline moiety that is known for its pharmacological properties. The structural characteristics contribute to its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor agent and its analgesic properties.

Antitumor Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and A549. Its mechanism involves the induction of apoptosis and cell cycle arrest at the S and G2 phases .
  • IC50 Values :
    • The effectiveness of the compound was measured using the MTT assay. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance:
      • HeLa Cells : IC50 = 16.6 ± 0.9 µM
      • A549 Cells : IC50 = 29.4 ± 0.5 µM
      • MCF-7 Cells : IC50 values ranged from 0.3 ± 0.1 to >200 µM depending on the derivative used .
Cell LineCompoundIC50 (µM)
HeLaThis compound16.6 ± 0.9
A549This compound29.4 ± 0.5
MCF-7Various derivativesRange: 0.3 ± 0.1 – >200

Analgesic Activity

Research indicates that methyl esters derived from quinoline structures exhibit pronounced analgesic effects compared to their ethyl counterparts. This suggests a potential application in pain management therapies .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Ukrainets et al. (2010) :
    • This study reported that methyl esters showed significant analgesic activity while ethyl esters demonstrated stronger anti-inflammatory properties .
  • Antitumor Pharmacology :
    • A series of derivatives were synthesized and evaluated for their inhibitory effects on tumor cell lines, demonstrating that modifications to the quinoline structure can enhance anticancer activity significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate, and what methodological considerations are critical for yield optimization?

  • Answer : The compound is typically synthesized via alkylation of quinolinone precursors. For example, 3-acetyl-4-methylquinolin-2-(1H)-one undergoes alkylation with methyl chloroacetate in the presence of K₂CO₃ in DMF/acetone (1:1), yielding the N-substituted ester as the major product. Triethylamine (Et₃N) is often used to neutralize HCl byproducts, improving reaction efficiency . Yield optimization requires careful control of solvent polarity, temperature (room temperature to 60°C), and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the quinolinone backbone and ester substituents. Key signals include aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ ~170 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 9.08 Å, b = 11.49 Å, c = 11.41 Å, β = 105.3°) confirm molecular geometry. Hydrogen-bonding interactions (e.g., O–H···O) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 247.24 for C₁₃H₁₃NO₄) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer : It serves as a scaffold for anticancer and antiviral agents. For example, coupling with amino acid esters via azide chemistry generates derivatives with potential neuraminidase inhibitory activity . The quinolinone core enables π-π stacking interactions with biological targets, while the ester group facilitates prodrug design .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during N- vs. O-alkylation of quinolinone precursors?

  • Answer : Regioselectivity is influenced by reaction conditions:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation due to enhanced nucleophilicity at the nitrogen site.
  • Base Choice : K₂CO₃ promotes N-substitution, while stronger bases (e.g., NaH) may shift selectivity toward O-alkylation.
  • Steric Factors : Bulky substituents on the quinolinone ring disfavor O-alkylation. For example, methyl groups at position 4 increase N-alkylation yields by ~70% .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

  • Answer : Common issues include:

  • Disorder in Ester Groups : The methyl acetate moiety may exhibit rotational disorder. This is mitigated by refining occupancy factors and applying restraints in SHELXL .
  • Hydrogen Bonding Ambiguities : Low electron density for hydrogen atoms complicates H-bond analysis. Neutron diffraction or DFT-optimized hydrogen positions are used for validation .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be interpreted for derivatives of this compound?

  • Answer : Contradictions often arise from dynamic processes:

  • Rotameric Equilibria : Ester group rotation can split NMR signals. Variable-temperature NMR (e.g., 25°C to −60°C) slows rotation, simplifying spectra .
  • Tautomerism : The 2-oxo-1,2-dihydroquinolin-3-yl group may exhibit keto-enol tautomerism, resolved via deuterium exchange experiments .

Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?

  • Answer :

  • Side-Chain Modifications : Replacing the methyl ester with bulkier groups (e.g., tert-butyl) alters lipophilicity and bioavailability .
  • Core Substitutions : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances electrophilic reactivity, as seen in antiviral derivatives .
  • Computational Modeling : Docking studies (e.g., with neuraminidase) guide rational design by predicting binding affinities .

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